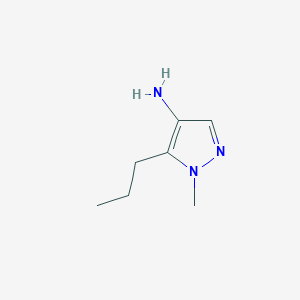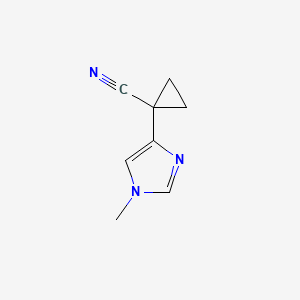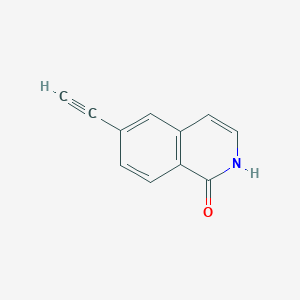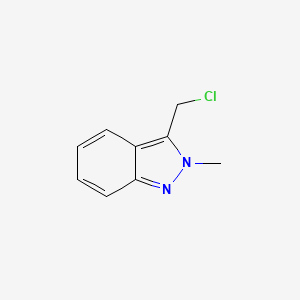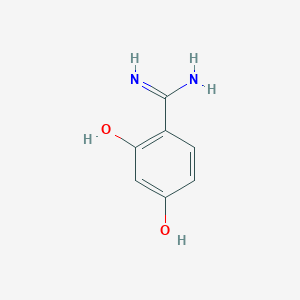
2,4-Dihydroxybenzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxybenzamidine is an organic compound characterized by the presence of two hydroxyl groups and an amidine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxybenzamidine typically involves the reaction of 2,4-dihydroxybenzoic acid with an appropriate amidine source. One common method is the condensation reaction between 2,4-dihydroxybenzoic acid and an amidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amidine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amidine group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dihydroxybenzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxybenzamidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the amidine group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
2,4-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the amidine group.
2,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of an amidine group.
2,4-Dihydroxybenzamide: Contains an amide group instead of an amidine group.
Uniqueness: 2,4-Dihydroxybenzamidine is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
779278-95-4 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2,4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,10-11H,(H3,8,9) |
Clave InChI |
NTBJXJQBQPPABZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
